molecular formula C16H15ClN2O4 B4162805 3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide

3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide

Cat. No.: B4162805
M. Wt: 334.75 g/mol
InChI Key: YUDLWDUATUOHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxy group, and a nitrophenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 5-methyl-2-nitroaniline, undergoes nitration to introduce the nitro group.

    Chlorination: The intermediate product is then chlorinated to introduce the chloro group at the desired position.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction.

    Amidation: Finally, the compound undergoes amidation to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(5-methyl-2-nitrophenyl)benzamide
  • 3-chloro-4-ethoxy-N-(2-nitrophenyl)benzamide
  • 3-chloro-4-ethoxy-N-(5-methylphenyl)benzamide

Uniqueness

3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence the compound’s solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-3-23-15-7-5-11(9-12(15)17)16(20)18-13-8-10(2)4-6-14(13)19(21)22/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDLWDUATUOHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide
Reactant of Route 6
3-chloro-4-ethoxy-N-(5-methyl-2-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.